molecular formula C14H11ClN2O B2398415 (E)-N'-benzylidene-2-chlorobenzohydrazide CAS No. 82973-09-9

(E)-N'-benzylidene-2-chlorobenzohydrazide

Cat. No.: B2398415
CAS No.: 82973-09-9
M. Wt: 258.71
InChI Key: PIEWRITYFYVJPO-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N’-benzylidene-2-chlorobenzohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzylidene group attached to a 2-chlorobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-benzylidene-2-chlorobenzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of (E)-N’-benzylidene-2-chlorobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-benzylidene-2-chlorobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The chlorine atom in the 2-chlorobenzohydrazide moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of benzylidene-2-chlorobenzohydrazone oxides.

    Reduction: Formation of benzylidene-2-chlorobenzylamines.

    Substitution: Formation of various substituted benzylidene-2-chlorobenzohydrazides.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-N’-benzylidene-2-chlorobenzohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-benzylidene-2-bromobenzohydrazide
  • (E)-N’-benzylidene-2-fluorobenzohydrazide
  • (E)-N’-benzylidene-2-iodobenzohydrazide

Uniqueness

(E)-N’-benzylidene-2-chlorobenzohydrazide is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, stability, and biological activity compared to its analogs with different halogen substituents.

Biological Activity

(E)-N'-benzylidene-2-chlorobenzohydrazide is an organic compound belonging to the hydrazone class, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves a condensation reaction between 2-chlorobenzohydrazide and benzaldehyde, often facilitated by an acid catalyst under reflux conditions. The general reaction can be summarized as follows:

2 chlorobenzohydrazide+benzaldehydeHCl or Acetic Acid E N benzylidene 2 chlorobenzohydrazide\text{2 chlorobenzohydrazide}+\text{benzaldehyde}\xrightarrow{\text{HCl or Acetic Acid}}\text{ E N benzylidene 2 chlorobenzohydrazide}

This compound is characterized by its unique structure, which includes a benzylidene moiety that enhances its reactivity and biological activity compared to other hydrazone derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for different bacterial strains are summarized in the table below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been studied for its anticancer properties. In a series of experiments involving various cancer cell lines, this compound demonstrated cytotoxic effects at micromolar concentrations. The following table summarizes its effects on different cancer cell lines:

Cancer Cell LineIC50 (µM)
HeLa12
MCF-710
A54915

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines in vitro, providing a basis for further exploration in inflammatory disease models .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It has been suggested that the compound may inhibit certain enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation. The precise molecular targets remain an area of active research but likely include various kinases and transcription factors involved in cell cycle regulation and inflammation.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of various hydrazone derivatives, including this compound, found that it exhibited superior antimicrobial activity compared to structurally similar compounds. The study highlighted its potential as a lead compound for further development in treating bacterial infections .
  • Cancer Research : In another case study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis. The study provided insights into the compound's potential role in cancer therapy .

Properties

IUPAC Name

N-[(E)-benzylideneamino]-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-13-9-5-4-8-12(13)14(18)17-16-10-11-6-2-1-3-7-11/h1-10H,(H,17,18)/b16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEWRITYFYVJPO-MHWRWJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.